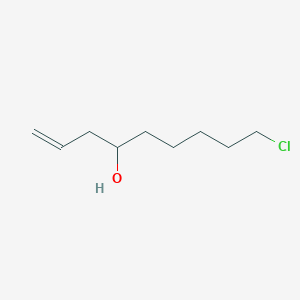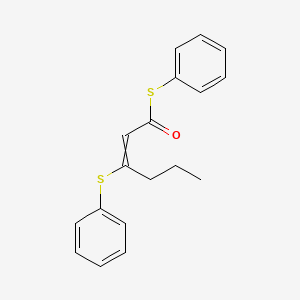
S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate: is an organic compound characterized by the presence of a phenyl group attached to a hex-2-enethioate backbone. This compound is notable for its unique structural features, which include a phenylsulfanyl group and a thioester linkage. These structural elements contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate typically involves the reaction of thiophenol with an appropriate hex-2-enethioate precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thiophenol and various catalysts that facilitate the formation of the thioester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatographic techniques and the use of advanced reactors to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Chemistry: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its reactivity with proteins and enzymes can provide insights into biochemical pathways.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or receptors. Its ability to modulate biological activity makes it a candidate for drug discovery.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism by which S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with active sites on enzymes, modulating their activity. Additionally, the compound’s thioester linkage can undergo hydrolysis, releasing active thiol groups that participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
S-Phenyl 2-methylprop-2-enethioate: This compound shares a similar thioester linkage but differs in the structure of the carbon backbone.
S-Phenyl 3-(phenylsulfanyl)propanethioate: Similar in structure but with a different carbon chain length and positioning of the phenylsulfanyl group.
Uniqueness: S-Phenyl 3-(phenylsulfanyl)hex-2-enethioate is unique due to its specific combination of a phenylsulfanyl group and a hex-2-enethioate backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
845618-87-3 |
|---|---|
Formule moléculaire |
C18H18OS2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
S-phenyl 3-phenylsulfanylhex-2-enethioate |
InChI |
InChI=1S/C18H18OS2/c1-2-9-17(20-15-10-5-3-6-11-15)14-18(19)21-16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3 |
Clé InChI |
CTWNQWBTJJBKPF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=CC(=O)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


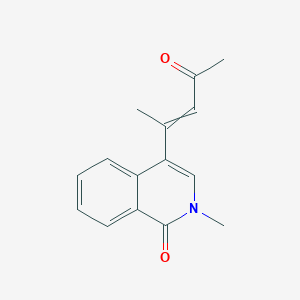
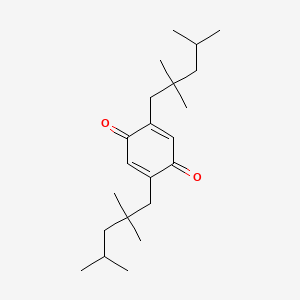
![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
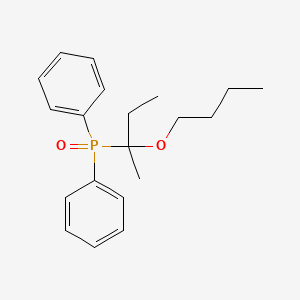
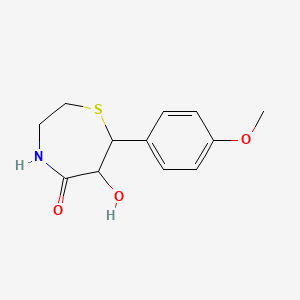
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
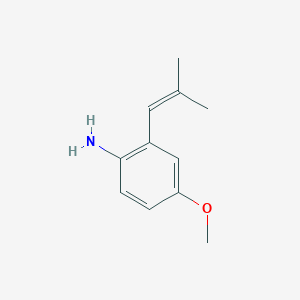
![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)

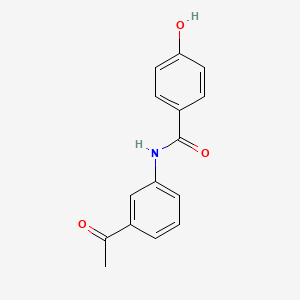
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
